Cas no 5033-21-6 (4-(phenylsulfonyl)morpholine)

4-(phenylsulfonyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(phenylsulfonyl)morpholine
- 4-(benzenesulfonyl)morpholine
- 1-(Phenylsulfonyl)morpholine
- 4-benzenesulfonylmorpholine
- AC1L3TGR
- AI3-30017
- BRN 0205459
- Morpholine, 4-(phenylsulfonyl)-
- Morpholino phenyl sulfone
- N-(benzenesulfonyl) morpholine
- N-(phenylsulfonyl)morpholine
- N-morpholinobenzenesulfonamide
- N-phenylsulfonylmorpholine
- NSC14840
- N10210
- STK980452
- 4-(Phenylsulfonyl)Morpholine, 97%
- EU-0000551
- Cambridge id 5112616
- NSC-14840
- DTXSID30198343
- MFCD00447613
- 4-27-00-00615 (Beilstein Handbook Reference)
- 4-(Phenylsulfonyl)morpholine #
- SMSF0003388
- AKOS001592734
- AB00005586-01
- AM87011
- NCGC00181897-01
- SMR000135125
- A903504
- BIM-0004918.P001
- CS-0270217
- LRXKXDGJVHZGBH-UHFFFAOYSA-N
- MLS000530147
- CHEMBL1531729
- CBMicro_005006
- HMS2368J12
- CB07033
- 5033-21-6
- Z45515785
- NSC 14840
- SCHEMBL5960399
-
- MDL: MFCD00447613
- インチ: InChI=1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2
- InChIKey: LRXKXDGJVHZGBH-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
計算された属性
- せいみつぶんしりょう: 227.06169
- どういたいしつりょう: 227.062
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 55A^2
じっけんとくせい
- 密度みつど: 1.292
- ふってん: 375.6°C at 760 mmHg
- フラッシュポイント: 181°C
- 屈折率: 1.569
- PSA: 46.61
- LogP: 1.72620
4-(phenylsulfonyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340887-1g |
4-(Phenylsulfonyl)morpholine |
5033-21-6 | 95+% | 1g |
¥1932.00 | 2024-05-11 | |
Ambeed | A709886-1g |
4-(Phenylsulfonyl)morpholine |
5033-21-6 | 95+% | 1g |
$234.0 | 2024-08-02 | |
eNovation Chemicals LLC | D627390-1g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 97% | 1g |
$402 | 2025-02-18 | |
eNovation Chemicals LLC | D627390-1g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 97% | 1g |
$402 | 2025-02-21 | |
Chemenu | CM279892-25g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 95% | 25g |
$512 | 2021-08-18 | |
eNovation Chemicals LLC | D627390-1g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 97% | 1g |
$402 | 2024-05-24 | |
Chemenu | CM279892-1g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 95% | 1g |
$248 | 2024-07-16 |
4-(phenylsulfonyl)morpholine 関連文献
-
Sirilata Yotphan,Ladawan Sumunnee,Danupat Beukeaw,Chonchanok Buathongjan,Vichai Reutrakul Org. Biomol. Chem. 2016 14 590
4-(phenylsulfonyl)morpholineに関する追加情報
Recent Advances in the Study of 4-(Phenylsulfonyl)morpholine (CAS: 5033-21-6) in Chemical Biology and Pharmaceutical Research
4-(Phenylsulfonyl)morpholine (CAS: 5033-21-6) is a sulfonamide derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its morpholine ring and phenylsulfonyl moiety, has been explored for its potential as a building block in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have highlighted its role in modulating protein-protein interactions and its utility in medicinal chemistry as a scaffold for designing novel therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of 4-(phenylsulfonyl)morpholine derivatives as inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer progression. The researchers synthesized a series of analogs and evaluated their inhibitory activity against PI3K isoforms. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced potency and selectivity, with one derivative exhibiting IC50 values in the low nanomolar range. These findings underscore the potential of 4-(phenylsulfonyl)morpholine as a privileged scaffold for kinase inhibitor development.
In addition to its role in oncology, 4-(phenylsulfonyl)morpholine has been explored for its anti-inflammatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound could attenuate NF-κB signaling, a key pathway in inflammatory responses. The researchers designed and tested a library of derivatives, identifying several compounds with potent activity in reducing pro-inflammatory cytokine production in vitro. Molecular docking studies suggested that the sulfonamide group plays a crucial role in binding to the NF-κB subunit, providing insights for further optimization.
Recent advancements in synthetic methodologies have also facilitated the efficient preparation of 4-(phenylsulfonyl)morpholine derivatives. A 2023 paper in Organic Letters described a novel one-pot synthesis route using palladium-catalyzed C-H activation, which significantly improved yield and reduced reaction time compared to traditional methods. This innovation is expected to accelerate the exploration of this scaffold in drug discovery campaigns.
From a drug development perspective, pharmacokinetic studies of 4-(phenylsulfonyl)morpholine derivatives have shown promising results. A 2023 preclinical study reported favorable absorption and metabolic stability profiles for several analogs, with one candidate advancing to IND-enabling studies. The compound's balanced lipophilicity, attributed to the morpholine ring, appears to contribute to its favorable drug-like properties.
Looking ahead, researchers are exploring the application of 4-(phenylsulfonyl)morpholine in targeted protein degradation strategies. Preliminary data presented at the 2023 American Chemical Society National Meeting demonstrated its utility as a warhead in PROTAC design, showing selective degradation of target proteins in cellular models. This emerging application could significantly expand the therapeutic potential of this chemical scaffold.
In conclusion, recent research on 4-(phenylsulfonyl)morpholine (CAS: 5033-21-6) has revealed its multifaceted potential in drug discovery and chemical biology. Its applications span from kinase inhibition to anti-inflammatory therapy and emerging areas like targeted protein degradation. The continuous development of synthetic methods and structure-activity relationship studies are expected to further unlock the value of this versatile scaffold in pharmaceutical research.
5033-21-6 (4-(phenylsulfonyl)morpholine) 関連製品
- 21626-70-0(4-(morpholine-4-sulfonyl)aniline)
- 22184-97-0(3-(morpholine-4-sulfonyl)aniline)
- 383-23-3(4-(4-fluorobenzenesulfonyl)morpholine)
- 6339-26-0(4-Tosylmorpholine)
- 3077-65-4(4-(morpholine-4-sulfonyl)phenol)
- 799-43-9(13-Ethyl-3-methoxy-18,19-dinorpregna-2,5(10)-dien-20-yn-17-ol)
- 1936052-21-9(2-Ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid)
- 1622004-07-2(Tert-butyl 5-amino-2-fluoro-4-methylbenzoate)
- 1261856-65-8(3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine-2-acetonitrile)
- 202267-26-3(tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate)
